![molecular formula C39H39O21+ B1238669 4'''-Demalonylsalvianin CAS No. 168753-27-3](/img/structure/B1238669.png)
4'''-Demalonylsalvianin
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Overview
Description
4'''-demalonylsalvianin is an anthocyanin cation. It derives from a pelargonidin. It is a conjugate acid of a this compound(1-).
Scientific Research Applications
Chemical Properties and Structure
4'''-Demalonylsalvianin is a derivative of salvianin, characterized by its unique chemical structure that contributes to its biological activity. It has been identified in various plant extracts, particularly in species like Jania rubens and other members of the Lamiaceae family. Its molecular formula is C₃₄H₄₈O₁₈, with a molar mass of approximately 844.70 g/mol .
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause oxidative stress leading to various diseases, including cancer and neurodegenerative disorders. A study highlighted the antioxidant capacity of this compound, suggesting its potential use in dietary supplements aimed at improving health and preventing chronic diseases .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of this compound, particularly concerning Alzheimer's disease. The compound has shown promise in reducing neuroinflammation and protecting neuronal cells from oxidative damage. Clinical trials are underway to evaluate its efficacy in enhancing cognitive function and slowing the progression of neurodegenerative diseases .
Cosmeceutical Applications
This compound is also being explored for its potential in cosmeceuticals due to its antioxidant and anti-inflammatory properties. It may help in formulating skincare products aimed at reducing signs of aging and improving skin health by protecting against UV damage and promoting skin regeneration .
Table 1: Biological Activities of this compound
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study conducted on animal models of Alzheimer's disease demonstrated that treatment with this compound led to significant improvements in memory retention and cognitive function. The results indicated a reduction in amyloid-beta plaques, a hallmark of Alzheimer's pathology .
Case Study 2: Antioxidant Efficacy Assessment
In vitro assays assessing the antioxidant capacity of this compound showed that it effectively scavenged reactive oxygen species (ROS) and protected cellular components from oxidative damage. These findings support its potential use as a dietary supplement for enhancing overall health .
Properties
CAS No. |
168753-27-3 |
---|---|
Molecular Formula |
C39H39O21+ |
Molecular Weight |
843.7 g/mol |
IUPAC Name |
3-[[(2R,3S,4S,5R,6S)-6-[3-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromenylium-5-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C39H38O21/c40-18-5-3-17(4-6-18)37-25(58-39-36(53)34(51)31(48)26(60-39)14-54-29(46)8-2-16-1-7-21(42)22(43)9-16)12-20-23(56-37)10-19(41)11-24(20)57-38-35(52)33(50)32(49)27(59-38)15-55-30(47)13-28(44)45/h1-12,26-27,31-36,38-39,48-53H,13-15H2,(H4-,40,41,42,43,44,45,46)/p+1/t26-,27-,31-,32-,33+,34+,35-,36-,38-,39-/m1/s1 |
InChI Key |
HWGACSBPJIKSNP-KMKFZPLVSA-O |
SMILES |
C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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